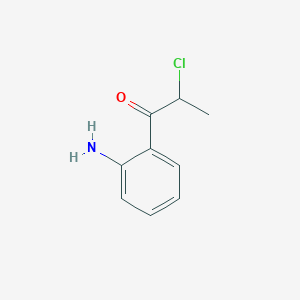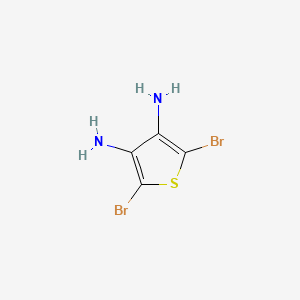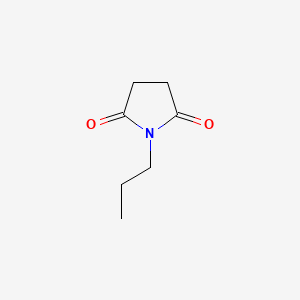
2,3-Dibromo-3-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-3-methylbutan-1-ol is an organic compound with the molecular formula C₅H₁₀Br₂O It is a brominated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-3-methylbutan-1-ol can be synthesized through the bromination of 3-methyl-2-butanol. The reaction typically involves the addition of bromine (Br₂) to the double bond of 3-methyl-2-butanol under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored using techniques such as gas chromatography to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromo-3-methylbutan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: 3-methylbutan-1-ol.
Oxidation: 2,3-dibromo-3-methylbutanal.
Reduction: 3-methylbutane.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of flame retardants and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2,3-dibromo-3-methylbutan-1-ol involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-Methylbutan-1-ol: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,3-Dibromo-2-methylbutane: Similar bromination pattern but lacks the hydroxyl group, affecting its solubility and reactivity.
2,3-Dibromo-2-propen-1-ol: Contains a double bond, making it more reactive in addition reactions
Uniqueness: 2,3-Dibromo-3-methylbutan-1-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
100606-78-8 |
|---|---|
Molekularformel |
C5H10Br2O |
Molekulargewicht |
245.94 g/mol |
IUPAC-Name |
2,3-dibromo-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H10Br2O/c1-5(2,7)4(6)3-8/h4,8H,3H2,1-2H3 |
InChI-Schlüssel |
LMGPFXRHXHKQCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(CO)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile](/img/structure/B14075823.png)
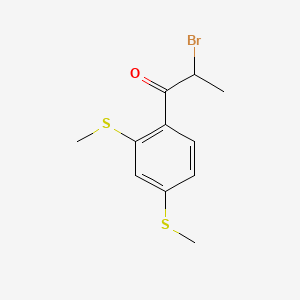
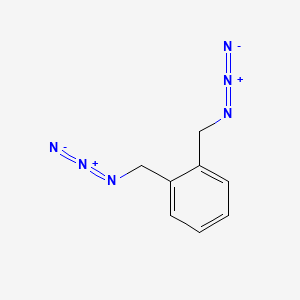
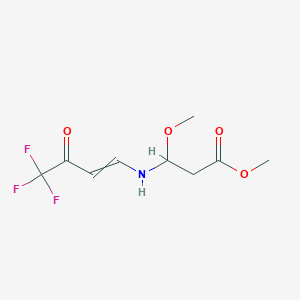
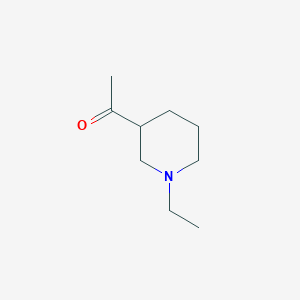

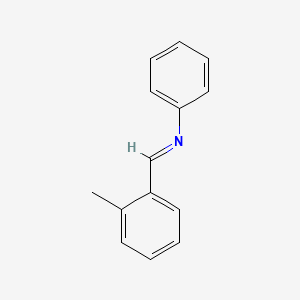
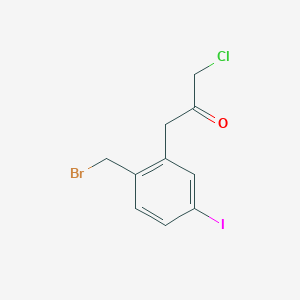
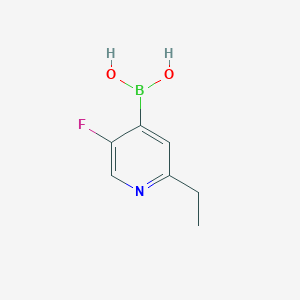
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14075859.png)
